molecular formula C16H11FN4O B2861201 4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 866143-39-7

4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Cat. No.: B2861201
CAS No.: 866143-39-7
M. Wt: 294.289
InChI Key: VZKBHGGHRCMNFD-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is a synthetic organic compound that features a fluorine atom, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(3-pyridinyl)benzamide
  • 2-fluoro-N-(4-pyridinyl)benzamide
  • 3-fluoro-N-(3-pyridinyl)benzamide

Uniqueness

4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O/c17-13-5-3-11(4-6-13)16(22)21-14-7-9-19-15(20-14)12-2-1-8-18-10-12/h1-10H,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKBHGGHRCMNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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